molecular formula C11H13F3O3 B1459364 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol CAS No. 2060215-61-2

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol

Cat. No. B1459364
CAS RN: 2060215-61-2
M. Wt: 250.21 g/mol
InChI Key: TUQMWQLMTNYXCH-UHFFFAOYSA-N
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Description

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol (TFEP) is a compound that has been studied for its potential use in a variety of scientific applications. It is a colorless liquid with a low melting point and boiling point and is soluble in water and most organic solvents. TFEP is an important intermediate in the synthesis of many other compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of various compounds and as a catalyst in organic reactions.

Scientific Research Applications

Acidolysis of Lignin Model Compounds

Research on the acidolysis of lignin model compounds has shown the importance of the structural configuration on the reaction mechanisms. The study by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane containing acid highlights the significant role of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process Yokoyama, 2015.

Pharmacological Review of Chlorogenic Acid

Naveed et al. (2018) provide a comprehensive review of chlorogenic acid (CGA), a phenolic acid with a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects, among others. This review broadens the scope of knowledge for further studies on phenolic acids like 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol, encouraging research into their biological and pharmacological effects Naveed et al., 2018.

Biotechnological Production of Diols

The work by Xiu and Zeng (2008) reviews the current state of methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, which is relevant to understanding the applications of related compounds in industrial biotechnology Xiu & Zeng, 2008.

Environmental and Health Implications of Phenolic Compounds

Research on the sorption of phenoxy herbicides to soil and organic matter, as covered by Werner, Garratt, and Pigott (2012), is relevant to understanding the environmental behavior of compounds like this compound. This study provides insights into the mechanisms by which these compounds interact with environmental matrices Werner et al., 2012.

Antioxidant Mechanisms of Polyphenolic Compounds

Leopoldini, Russo, and Toscano (2011) review the antioxidant mechanisms of polyphenolic compounds, offering a deep dive into how these substances, including those similar to this compound, exert their beneficial effects on health through various mechanisms like hydrogen atom transfer and metal chelation Leopoldini et al., 2011.

properties

IUPAC Name

3-[2-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3/c12-11(13,14)8-17-10-5-2-1-4-9(10)16-7-3-6-15/h1-2,4-5,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQMWQLMTNYXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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